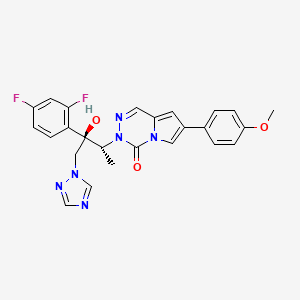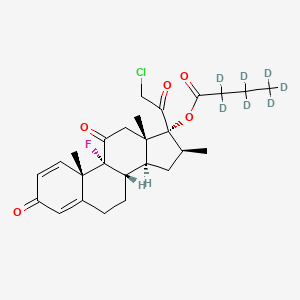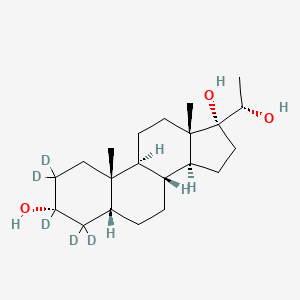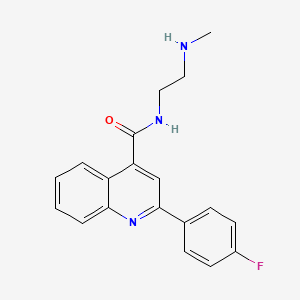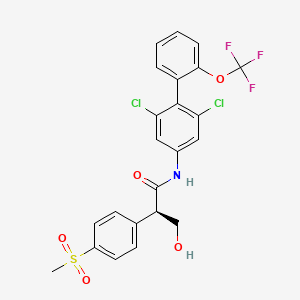
ROR|At inverse agonist 28
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ROR|At inverse agonist 28 is a synthetic compound designed to modulate the activity of retinoic acid receptor-related orphan receptors (RORs). These receptors are part of the nuclear receptor superfamily and play crucial roles in regulating various physiological processes, including circadian rhythm, metabolism, inflammation, and immune responses . This compound specifically targets RORγt, a subtype of ROR involved in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines .
准备方法
The synthesis of ROR|At inverse agonist 28 involves several key steps. One common synthetic route includes the use of a Buchwald-Hartwig coupling reaction in the presence of Palladium(II) acetate, followed by a reductive alkylation sequence between indole and benzaldehyde intermediates . This method allows for the preparation of the compound on a decagram scale, supporting pre-clinical research activities . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
ROR|At inverse agonist 28 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include Palladium(II) acetate, Cs2CO3, and various solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
ROR|At inverse agonist 28 has a wide range of scientific research applications, including:
作用机制
ROR|At inverse agonist 28 exerts its effects by binding to the ligand-binding domain of RORγt, causing a conformational change that inhibits the receptor’s activity . This inhibition prevents the recruitment of coactivators and the subsequent transcription of target genes involved in the differentiation of Th17 cells and the production of IL-17 . The molecular targets and pathways involved include the RORγt receptor and the downstream signaling pathways that regulate immune responses .
相似化合物的比较
ROR|At inverse agonist 28 is unique in its high selectivity for RORγt compared to other ROR family members . Similar compounds include:
SR3335: Another RORγt inverse agonist with similar inhibitory effects on Th17 cell differentiation.
A-9758: An inverse agonist with well-characterized anti-inflammatory activity in vitro and in vivo. These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications.
属性
分子式 |
C23H18Cl2F3NO5S |
|---|---|
分子量 |
548.4 g/mol |
IUPAC 名称 |
(2R)-N-[3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl]-3-hydroxy-2-(4-methylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C23H18Cl2F3NO5S/c1-35(32,33)15-8-6-13(7-9-15)17(12-30)22(31)29-14-10-18(24)21(19(25)11-14)16-4-2-3-5-20(16)34-23(26,27)28/h2-11,17,30H,12H2,1H3,(H,29,31)/t17-/m0/s1 |
InChI 键 |
ZEYHCQNCNJXCAC-KRWDZBQOSA-N |
手性 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H](CO)C(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CO)C(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




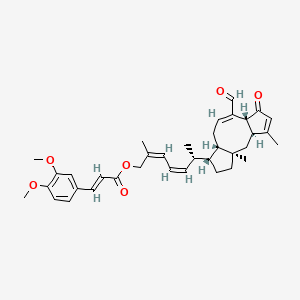

![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)




